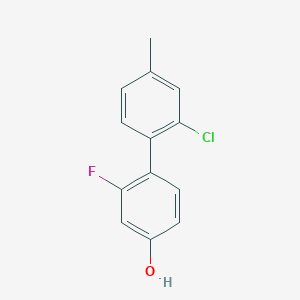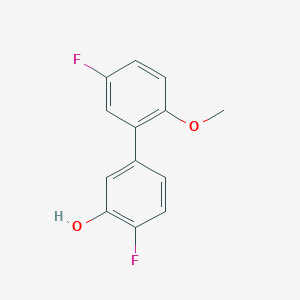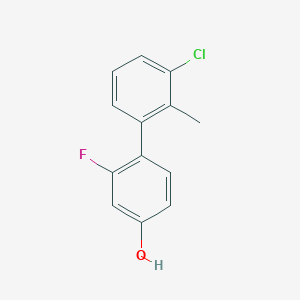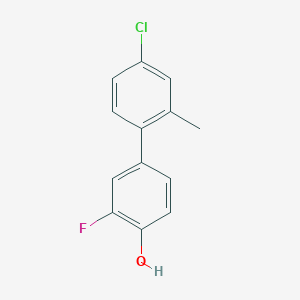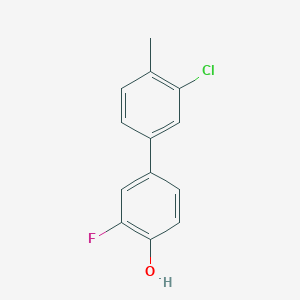
5-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95% (hereafter referred to as 5-CMP-3-FP) is a synthetic compound with a variety of applications in the pharmaceutical, chemical, and industrial fields. It is a derivative of phenol, and its structure consists of a phenol ring with a chlorine and methyl substituent at the 3-position, and a fluorine substituent at the 5-position. 5-CMP-3-FP is a white to off-white crystalline solid with a melting point of 154-156°C. It is soluble in ethanol, methanol, and acetone, and is insoluble in water.
Mécanisme D'action
The mechanism of action of 5-CMP-3-FP is not well understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules. These reactive intermediates can be formed through the oxidation of the methyl substituent or the fluorine substituent, or through the formation of a carbocation intermediate during the reaction of the compound with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-3-FP are not well understood, but it is believed to have some activity as an antioxidant and anti-inflammatory agent. It is also believed to have some activity as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
5-CMP-3-FP has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it suitable for use in a wide range of experiments. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. However, it is also susceptible to oxidation and hydrolysis, and can react with other molecules, making it necessary to take precautions when handling the compound.
Orientations Futures
The potential applications of 5-CMP-3-FP are numerous, and there are many avenues for further research. One potential area of research is the development of new synthetic methods for the production of 5-CMP-3-FP and other related compounds. Additionally, further research into the biochemical and physiological effects of the compound could lead to new applications in the pharmaceutical and chemical industries. Finally, further research into the mechanism of action of 5-CMP-3-FP could lead to a better understanding of its potential uses.
Méthodes De Synthèse
5-CMP-3-FP can be synthesized using a variety of methods. One method is the reaction of 3-chloro-5-methylphenol with fluorobenzene in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds with the formation of a carbocation intermediate, which is then attacked by the fluorobenzene to form the desired product. This method is simple and cost-effective, and is suitable for large-scale production.
Applications De Recherche Scientifique
5-CMP-3-FP has been used in a number of scientific research applications. It has been used as an intermediate in the synthesis of polyfunctionalized cyclopentenones, which are useful in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a starting material in the synthesis of polyfunctionalized derivatives of oxazoles and thiazoles, which are useful in the synthesis of herbicides and pesticides.
Propriétés
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-9(4-11(14)3-8)10-5-12(15)7-13(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJINEHMTQHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684317 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-48-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
